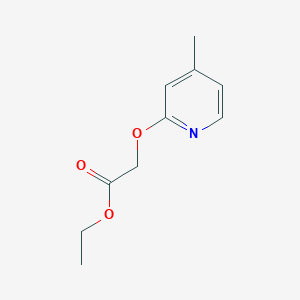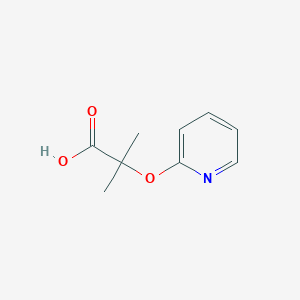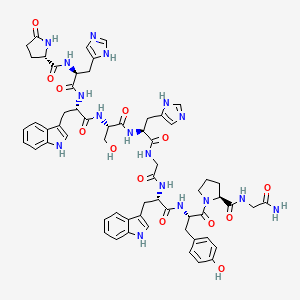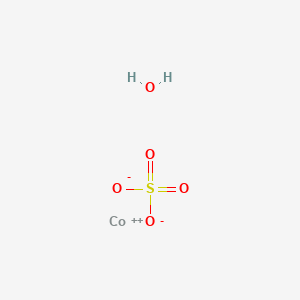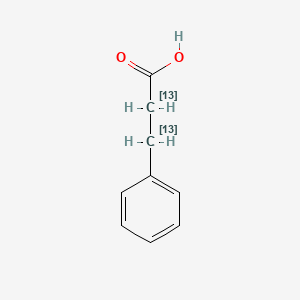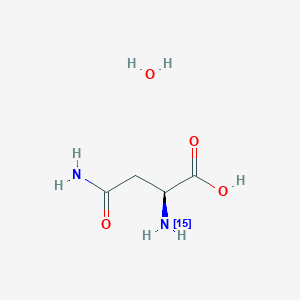
(S)-(+)-1-(4-Fluorophenoxy)-2-propanol
Übersicht
Beschreibung
(S)-(+)-1-(4-Fluorophenoxy)-2-propanol, also known as (S)-(+)-4'-fluoro-2'-hydroxy-1-phenyl-1-propanol, is a chiral alcohol that has gained significant attention in the scientific community due to its potential applications in the synthesis of pharmaceuticals and agrochemicals.
Wissenschaftliche Forschungsanwendungen
In vitro Mechanisms and Environmental Impact
- Bisphenol A (BPA), sharing a similar phenolic structure to "(S)-(+)-1-(4-Fluorophenoxy)-2-propanol," has been extensively studied for its in vitro molecular mechanisms and environmental impacts. BPA is primarily used in polycarbonate plastic and epoxy resins manufacturing, with concerns about its reproductive and developmental effects on wildlife and laboratory animals. Understanding BPA's mechanisms of action, tissue-specific impacts, and windows of susceptibility is crucial for assessing risks to human health (Wetherill et al., 2007).
Bioremediation and Degradation
- The role of enzymes, such as laccase from Fusarium incarnatum UC-14, in the bioremediation of BPA, indicates a potential application area for similar phenolic compounds. The use of a reverse micelles system for the oxidative degradation of hydrophobic phenols suggests that enzymes could be employed to enhance the biodegradability of environmental pollutants (Chhaya & Gupte, 2013).
Endocrine-Disruptive Effects
- Studies on BPA's endocrine-disruptive effects on aquatic organisms highlight the importance of assessing similar effects for other phenolic compounds. Understanding the contamination routes, degradation in aquatic environments, and the impact on aquatic life forms can inform the safe use and disposal of chemicals like "(S)-(+)-1-(4-Fluorophenoxy)-2-propanol" (Kang, Aasi, & Katayama, 2007).
Advanced Materials and Solar Cells
- The synthesis and study of novel compounds for applications in liquid crystal displays (LCDs) and polymer solar cells represent another potential area of research. For example, azo-containing thiophene-based prop-2-enoates and fused nonacyclic electron acceptors show promise in photoalignment and energy conversion, respectively. These applications demonstrate how specific structural features, such as fluorophenoxy groups, can be pivotal in developing advanced materials (Hegde et al., 2013); (Dai et al., 2017).
Eigenschaften
IUPAC Name |
(2S)-1-(4-fluorophenoxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-7(11)6-12-9-4-2-8(10)3-5-9/h2-5,7,11H,6H2,1H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFIEDWKCIVRQN-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](COC1=CC=C(C=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584211 | |
| Record name | (2S)-1-(4-Fluorophenoxy)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(+)-1-(4-Fluorophenoxy)-2-propanol | |
CAS RN |
206125-75-9 | |
| Record name | (2S)-1-(4-Fluorophenoxy)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





